This compound is primarily sourced from chemical suppliers and manufacturers such as TCI America and Cayman Chemical, where it is available in various purities, typically exceeding 98% . It falls under the category of psychoactive substances and has been studied for its interactions with neurotransmitter systems.
The synthesis of 1-(2-Fluorophenyl)piperazine hydrochloride can be achieved through several methods, with one common approach involving the reaction of 2-fluoroaniline with piperazine. The general synthetic route can be outlined as follows:
This method highlights the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of 1-(2-Fluorophenyl)piperazine hydrochloride features a piperazine ring substituted with a fluorophenyl group. The structural representation can be described using various notations:
C1CN(CCN1)C2=CC=CC=C2F.Cl
JVQOFQHGEFLRRQ-UHFFFAOYSA-N
1-(2-Fluorophenyl)piperazine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for synthesizing analogs or exploring structure-activity relationships in drug development.
The physical and chemical properties of 1-(2-Fluorophenyl)piperazine hydrochloride are crucial for its handling and application:
These properties are significant for laboratory handling and formulation into pharmaceutical products.
1-(2-Fluorophenyl)piperazine hydrochloride has numerous applications in scientific research:
The versatility of this compound makes it a valuable asset in medicinal chemistry and pharmacology research.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: